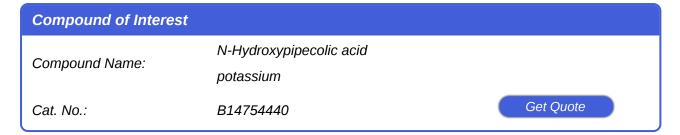


The Discovery of N-Hydroxypipecolic Acid: A Keystone in Plant Systemic Acquired Resistance

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Plants, though sessile, possess a sophisticated innate immune system to defend against a myriad of pathogens. A remarkable feature of this system is Systemic Acquired Resistance (SAR), a state of heightened immunity in tissues distant from the initial infection site, providing broad-spectrum and long-lasting protection.[1][2][3] For decades, salicylic acid (SA) was considered the central signaling molecule in SAR. However, the discovery of N-hydroxypipecolic acid (NHP) has reshaped our understanding, identifying it as a critical regulator and mobile signal that orchestrates this whole-plant immune response.[2][4][5] This technical guide provides a comprehensive overview of the discovery of NHP in plants, its biosynthesis, signaling pathway, and the key experimental methodologies used in its study.

The Identification of NHP as a SAR Regulator

The quest to identify the mobile signals responsible for SAR led researchers to investigate metabolic changes in plants following pathogen attack. Early studies pointed towards the involvement of the non-protein amino acid pipecolic acid (Pip), a lysine catabolite, which was observed to accumulate during SAR and was necessary for a full defense response.[3][6][7] However, Pip itself was not sufficient to induce SAR in certain genetic backgrounds, such as in mutants of the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) gene, suggesting a downstream modification was required.[1][8][9]



The breakthrough came with the identification of NHP as the FMO1-dependent product of Pip. [1][10][11][12] Landmark studies demonstrated that FMO1 functions as a pipecolate N-hydroxylase, converting Pip to NHP.[11][12] Exogenous application of NHP was sufficient to induce SAR, rescue the SAR-deficient phenotype of fmo1 mutants, and trigger systemic expression of defense-related genes, solidifying its role as a key SAR signal.[1][5][11][12] Unlike its precursor Pip, NHP had not been previously described as a naturally occurring metabolite in plants, highlighting its novel role in plant immunity.[1]

The NHP Biosynthetic Pathway

The synthesis of NHP is a three-step enzymatic pathway originating from L-lysine, induced upon pathogen perception.[2][13][14][15]

- From L-Lysine to Dehydropipecolic Acid: The pathway begins in the plastids where the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) converts L-lysine into ϵ -amino- α -keto caproic acid. This intermediate spontaneously cyclizes to form Δ^1 -piperideine-2-carboxylic acid (Δ^1 -P2C).[13][14]
- Reduction to Pipecolic Acid: The reductase SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT 4 (SARD4) then reduces Δ¹-P2C to form pipecolic acid (Pip).[6][13][14]
- N-hydroxylation to NHP: Pip is exported from the plastid to the cytosol, where FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes the final and crucial N-hydroxylation step, producing the active immune signal, NHP.[2][13][14][15]

For regulatory balance, NHP can be inactivated through glycosylation by the enzyme UGT76B1, forming NHP-O-glucoside (NHP-OGlc).[4][13] This dynamic regulation of NHP levels is crucial for balancing plant growth and defense, as constitutive high levels of NHP can lead to stunted growth.[4]

NHP Signaling and Crosstalk with Salicylic Acid

Upon its synthesis in local infected tissues, NHP is transported systemically, likely via the phloem, to prime distal, uninfected leaves.[2][13] In these systemic tissues, NHP perception, through a yet-to-be-identified receptor, initiates a signaling cascade that amplifies the defense response.

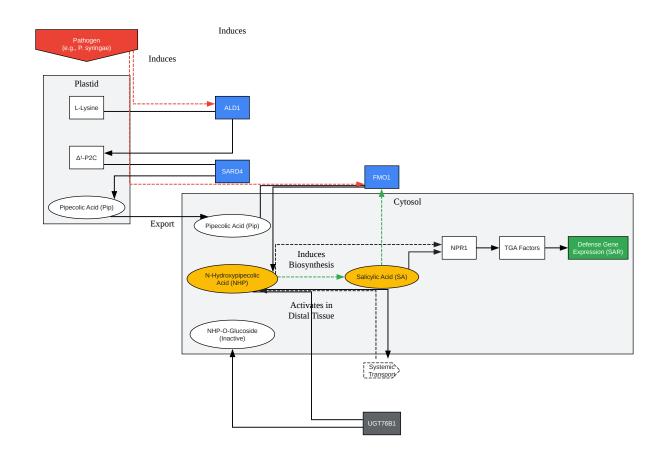






A key aspect of NHP signaling is its mutual potentiation with salicylic acid (SA).[4] NHP treatment induces and primes the expression of SA biosynthesis genes, leading to SA accumulation.[4][16] Conversely, SA signaling components are required for the full induction of NHP biosynthesis genes.[16] The signaling downstream of NHP requires core components of the SA pathway, including the SA receptor NON-EXPRESSOR OF PR GENES 1 (NPR1) and associated TGA transcription factors, even at basal SA levels.[5][16][17] This indicates that NHP acts as a critical amplifier of SA-dependent defenses, leading to the massive transcriptional reprogramming associated with SAR.[5]





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Caption: NHP Biosynthesis and Signaling Pathway in Plant Immunity.



Quantitative Data on NHP Accumulation

The accumulation of NHP and its precursor, Pip, is a hallmark of the plant immune response. Following infection with pathogenic bacteria like Pseudomonas syringae, their levels increase significantly in both local and systemic tissues. The table below summarizes quantitative data from Arabidopsis thaliana leaves following infection.



Metabolite	Genotype	Treatment	Time (hpi)	Concentration (nmol/g FW ± SD)
NHP	Wild-Type (Col- 0)	Mock	24	Not Detected
Wild-Type (Col- 0)	P. syringae	12	0.8 ± 0.3	
Wild-Type (Col- 0)	P. syringae	24	12.5 ± 2.1	
fmo1 mutant	P. syringae	24	Not Detected	_
ald1 mutant	P. syringae	24	Not Detected	
Pip	Wild-Type (Col- 0)	Mock	24	~0.5
Wild-Type (Col- 0)	P. syringae	12	3.9 ± 1.1	
Wild-Type (Col-	P. syringae	24	19.8 ± 3.5	
fmo1 mutant	P. syringae	24	35.1 ± 6.2	_
SA (Total)	Wild-Type (Col- 0)	Mock	24	~1.0
Wild-Type (Col-	P. syringae	12	11.2 ± 3.8	
Wild-Type (Col-	P. syringae	24	28.4 ± 5.0	
sid2 mutant	P. syringae	24	~1.5	

Data summarized from Yildiz et al., 2023.[18] Concentrations are approximate for mock treatments as precise values were not provided. "hpi" stands for hours post-inoculation. FW is fresh weight.



Key Experimental Protocols

Studying NHP requires specific methodologies for pathogen assays, metabolite extraction, and gene expression analysis.

Systemic Acquired Resistance (SAR) Bioassay

This protocol assesses the ability of a primary infection to induce resistance in systemic, unchallenged leaves.

- Plant Growth: Grow Arabidopsis thaliana plants in individual pots for 4-5 weeks under controlled short-day conditions (e.g., 12h light/12h dark, 22°C).
- Primary Inoculation: Prepare an inoculum of Pseudomonas syringae pv. tomato (Pto) DC3000 expressing an avirulent effector (e.g., AvrRpt2) at a concentration of 5 x 10⁵ colony-forming units (cfu)/mL in 10 mM MgCl₂. Using a needleless syringe, pressure-infiltrate the bacterial suspension into three lower leaves of each plant. For mock treatment, infiltrate with 10 mM MgCl₂.
- Incubation: Return plants to the growth chamber for 2-3 days to allow for the systemic signal to travel.
- Secondary Inoculation: Prepare an inoculum of a virulent P. syringae strain (e.g., Pto DC3000) at 5 x 10⁴ cfu/mL. Infiltrate this suspension into three upper, systemic leaves that were not part of the primary inoculation.
- Quantify Bacterial Growth: After 2-4 days, collect leaf discs from the secondary-inoculated leaves. Homogenize the discs in 10 mM MgCl₂, perform serial dilutions, and plate on appropriate growth media (e.g., King's B with antibiotics). Count the colonies after 2 days of incubation at 28°C to determine the cfu per unit leaf area. A significant reduction in bacterial growth in plants that received the primary pathogen inoculation compared to mock-treated plants indicates a successful SAR response.[4]

NHP Extraction and Quantification by LC-MS

This protocol outlines the extraction of NHP from plant tissue for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).



- Sample Collection: Harvest leaf tissue (typically 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
- Extraction: Add a pre-chilled extraction solvent, such as a methanol/water mixture (e.g., 80% methanol), to the powdered tissue at a ratio of 5-10 μL per mg of tissue.[5] For improved extraction of a broad range of metabolites, an acidified mixture of acetonitrile and water can also be effective.[13]
- Homogenization and Centrifugation: Vortex the sample vigorously and/or sonicate to ensure thorough extraction. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris.
- Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. For cleaner samples, this step can be repeated.
- LC-MS Analysis: Transfer the final extract to an appropriate vial for LC-MS analysis. Use a suitable chromatography method (e.g., reverse-phase HPLC) coupled to a high-resolution mass spectrometer to separate and detect NHP. Quantification is achieved by comparing the peak area of NHP in the sample to a standard curve generated from pure NHP standards.

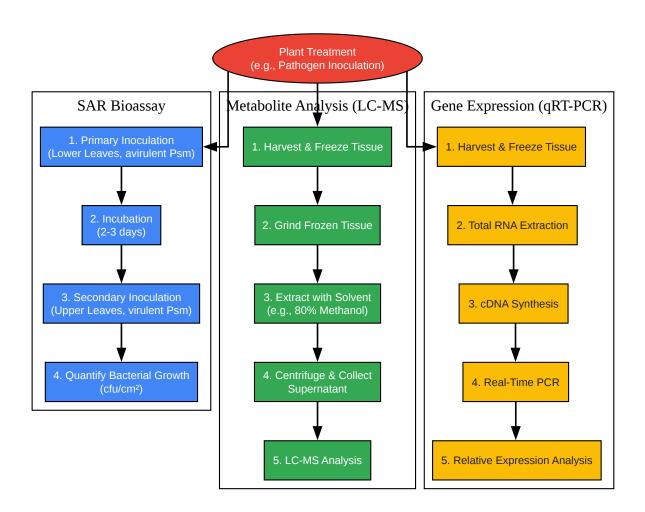
qRT-PCR for Defense Gene Expression

This protocol measures the transcript levels of key defense-related genes (e.g., PR1, FMO1, ALD1).

- RNA Extraction: Harvest leaf tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method), including a DNase treatment step to remove genomic DNA contamination.
- cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing diluted cDNA, genespecific primers, and a fluorescent dye (e.g., SYBR Green). Run the reaction in a real-time PCR cycler. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.



Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the expression
of the target gene to one or more stably expressed reference genes (e.g., ACTIN or
UBIQUITIN). Calculate the relative expression levels using the 2-ΔΔCt method.





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Caption: General Experimental Workflow for Studying NHP in Plants.

Conclusion and Future Directions

The discovery of N-hydroxypipecolic acid has fundamentally advanced our knowledge of plant immunity, establishing it as a conserved and crucial activator of Systemic Acquired Resistance. [2] It represents a sophisticated chemical signaling system that allows plants to coordinate a whole-organism defense response. For researchers and drug development professionals, the NHP pathway presents a promising target for engineering broad-spectrum disease resistance in crops.[18] Future research will likely focus on identifying the NHP receptor(s), further elucidating the downstream signaling cascade, and exploring how environmental factors modulate the NHP circuit to balance the critical trade-off between plant growth and defense. Harnessing the power of this natural defense activator could pave the way for novel, sustainable strategies in agriculture.

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